molecular formula C15H15N3O2 B2809301 2-methyl-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one CAS No. 1049567-11-4

2-methyl-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one

Cat. No. B2809301
CAS RN: 1049567-11-4
M. Wt: 269.304
InChI Key: JCNRMVJFRFZLCI-UHFFFAOYSA-N
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Description

2-methyl-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one is a chemical compound that has been studied for its potential applications in scientific research. It is a pyridazinone derivative with a unique chemical structure that has shown promise in various fields of study, including neuroscience, pharmacology, and medicinal chemistry. In

Scientific Research Applications

Electrochromic Materials

Electrochromic Applications : Novel electron acceptors derived from pyrrolo-acenaphtho-pyridazine-diones, with structures closely related to the compound , have been synthesized for use in electrochromic devices. These materials exhibit reversible color changes and outstanding redox stability, highlighting their potential in electrochromic applications such as smart windows and displays (Cho et al., 2015).

Coordination Compounds

Enantioselective Catalysis : Coordination compounds based on closely related structures have been synthesized and tested in enantioselective catalysis, demonstrating their utility in the synthesis of chiral molecules. These findings suggest applications in the development of asymmetric synthetic methods (Jansa et al., 2007).

Heterocyclic Chemistry

Synthesis of Tetrahydroisoquinoline Derivatives : Research into tetrahydroisoquinoline derivatives has revealed their potential in synthesizing diverse heterocyclic compounds. Such studies are crucial for developing new pharmaceuticals and materials with novel properties (Zalán et al., 2005).

Pharmaceutical Chemistry

MDR Modulating Activity : Tetrahydropyridazino-1,4-oxazinoisoquinoline derivatives, related to the compound , have been designed and synthesized for their multidrug resistance (MDR) modulating activity. This research indicates the potential of such compounds in overcoming drug resistance in cancer therapy (Ma et al., 2004).

Organic Synthesis

C-H Functionalization : The study of cyclic amines, including tetrahydroisoquinoline derivatives, has led to the development of redox-annulation methods with α,β-unsaturated carbonyl compounds. This process facilitates the synthesis of complex organic molecules, underscoring the versatility of these amines in organic synthesis (Kang et al., 2015).

properties

IUPAC Name

6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-17-14(19)7-6-13(16-17)15(20)18-9-8-11-4-2-3-5-12(11)10-18/h2-7H,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNRMVJFRFZLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one

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